molecular formula C15H16FNO4 B2530552 3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide CAS No. 1788676-23-2

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide

Cat. No.: B2530552
CAS No.: 1788676-23-2
M. Wt: 293.294
InChI Key: XRGMSJPTRKAUJX-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide is a synthetic organic compound that features a fluorine atom, a furan ring, and a benzamide structure

Preparation Methods

The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and furan ring can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds include other fluorinated furans and benzamides, such as:

What sets 3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide apart is its unique combination of a fluorine atom, furan ring, and benzamide structure, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGMSJPTRKAUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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